(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride
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Overview
Description
(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of (1-tert-butyl-1H-pyrazol-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used .
Scientific Research Applications
(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar substitution reactions.
(1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride: A structurally similar compound with a methyl group instead of a tert-butyl group.
(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonamide: The sulfonamide derivative of (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride.
Uniqueness
The presence of the tert-butyl group in this compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis for introducing sulfonyl groups with specific steric and electronic properties .
Properties
Molecular Formula |
C8H13ClN2O2S |
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Molecular Weight |
236.72 g/mol |
IUPAC Name |
(1-tert-butylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-8(2,3)11-5-7(4-10-11)6-14(9,12)13/h4-5H,6H2,1-3H3 |
InChI Key |
IXAOYBBDRYIRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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